OX01914
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Overview
Description
OX01914 is a water-soluble and cell-permeable modulator of utrophin, a protein that can compensate for the lack of dystrophin in patients with Duchenne muscular dystrophy. This compound has shown potential in upregulating utrophin protein levels, making it a promising candidate for therapeutic applications in treating this genetic disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OX01914 involves the preparation of 4,6-diphenylpyrimidine-2-carbohydrazides. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate aromatic aldehydes with urea or thiourea under acidic conditions to form the pyrimidine ring.
Substitution reactions:
Carbohydrazide formation: The final step involves the conversion of the pyrimidine derivative to the carbohydrazide form using hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
OX01914 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Scientific Research Applications
OX01914 has several scientific research applications, including:
Chemistry: Used as a model compound in studying the synthesis and reactivity of pyrimidine derivatives.
Biology: Investigated for its role in upregulating utrophin protein levels, which can compensate for the lack of dystrophin in Duchenne muscular dystrophy.
Medicine: Explored as a potential therapeutic agent for treating Duchenne muscular dystrophy by increasing utrophin levels.
Industry: Utilized in the development of new drugs and therapeutic agents targeting genetic disorders .
Mechanism of Action
OX01914 exerts its effects by modulating the levels of utrophin protein. The compound upregulates utrophin mRNA and protein levels in muscle cells, which can compensate for the lack of dystrophin in patients with Duchenne muscular dystrophy. The molecular targets and pathways involved include the modulation of mitochondrial ATP synthase peripheral-stalk subunit b (ATP5F1) protein .
Comparison with Similar Compounds
Similar Compounds
Ezutromid (SMT C1100): Another utrophin modulator that failed in Phase II clinical trials due to insufficient efficacy.
2-Pyrimidine Carbohydrazides: A class of compounds similar to OX01914, studied for their utrophin-modulating activity
Uniqueness
This compound is unique due to its high water solubility and cell permeability, which enhance its potential as a therapeutic agent. Additionally, it operates via a distinct mechanism of action compared to other utrophin modulators, making it a promising candidate for further research and development .
Properties
IUPAC Name |
4,6-diphenylpyrimidine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c18-21-17(22)16-19-14(12-7-3-1-4-8-12)11-15(20-16)13-9-5-2-6-10-13/h1-11H,18H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLVMRVQMYSEQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198206 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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